molecular formula C9H16N4 B1322166 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine CAS No. 381721-56-8

1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine

Cat. No. B1322166
M. Wt: 180.25 g/mol
InChI Key: ZPTBMAUXTXJLDH-UHFFFAOYSA-N
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Description

1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine is a chemical compound that is part of a broader class of piperazine derivatives. Piperazine itself is a versatile heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The compound features a pyrazole moiety, which is another heterocyclic compound with a five-membered ring containing two adjacent nitrogen atoms, attached to the piperazine ring through an ethyl linker. This structural motif is commonly found in various pharmaceuticals and bioactive molecules due to its potential for a wide range of biological activities.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions that can include cyclocondensation, reductive amination, and N-alkylation. For instance, the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker was achieved through 1,3-dipolar cycloaddition of a key synthon with hydrazonyl chlorides, followed by reactions with hydrazine hydrate and phenyl hydrazine to afford the corresponding bis(pyrazolyl)benzofuran piperazines . Another example is the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate catalyst .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of piperazine-1,4-diium bis(2-carboxy-1H-pyrazole-4-carboxylate) tetrahydrate was determined through an extensive network of intermolecular hydrogen bonds, leading to a three-dimensional supramolecular framework . The crystal and molecular structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined by X-ray analysis, revealing the planarity of the benzimidazole ring and the chair conformation of the piperazine ring .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are often essential for their biological activity. For instance, piperazine has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, showcasing its versatility as a catalyst in organic synthesis . The reactivity of piperazine derivatives can also be tailored by the introduction of different functional groups, which can lead to compounds with significant antiarrhythmic activity, as seen in the synthesis of 2-[(2-hydroxy-2-R)-ethyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, boiling point, and crystallinity, can be influenced by the nature of the substituents on the piperazine ring. These properties are crucial for the compound's application in pharmaceuticals and can be studied using various analytical techniques. The synthesized compounds' antimicrobial and receptor binding activities are often evaluated to determine their potential as therapeutic agents, as seen in the biological evaluation of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and the activity assay of pyrazolo[1,5-a]pyridine derivatives .

Scientific Research Applications

1. Antagonist Clinical Candidate for Pain Management

1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (EST64454), a derivative of 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine, has been identified as a σ1 receptor antagonist and a clinical candidate for pain treatment. It exhibits high aqueous solubility, high metabolic stability, and shows antinociceptive properties in mice models (J. Díaz et al., 2020).

2. Potent Antibacterial and MurB Inhibitors

Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, including 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine derivatives, have shown significant antibacterial efficacies and biofilm inhibition activities. They exhibit promising inhibitory activities against MurB enzyme, suggesting potential applications in addressing bacterial resistance (Ahmed E. M. Mekky & S. Sanad, 2020).

3. Anticancer Activity

Compounds with a piperazine substituent, including 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine derivatives, have demonstrated significant anticancer activity. This was observed in vitro across various cancer cell lines, indicating the potential of these compounds in cancer therapeutics (Kostyantyn Turov, 2020).

4. Antimicrobial Activities

Certain 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine derivatives have exhibited notable antimicrobial properties. They have been found to be effective against a range of bacterial strains, suggesting their potential use in developing new antimicrobial agents (R. Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).

5. Central Pharmacological Activity

A derivative of 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine, specifically 4-(1-phenyl-1h-Pyrazol-4-Ylmethyl)-Piperazine-1-Carboxylic Acid Ethyl ester, has demonstrated anxiolytic-like activity in Swiss mice. This suggests its potential application in treating anxiety-related disorders (A. F. de Brito et al., 2012).

6. Anti-nociceptive and Anti-inflammatory Activities

4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester, a piperazine derivative, has shown anti-nociceptive and anti-inflammatory effects. It indicates the compound's potential in pain management and inflammation control (Daiany Priscilla Bueno Silva et al., 2015).

properties

IUPAC Name

1-(2-pyrazol-1-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-2-11-13(5-1)9-8-12-6-3-10-4-7-12/h1-2,5,10H,3-4,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTBMAUXTXJLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624742
Record name 1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine

CAS RN

381721-56-8
Record name 1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=381721-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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